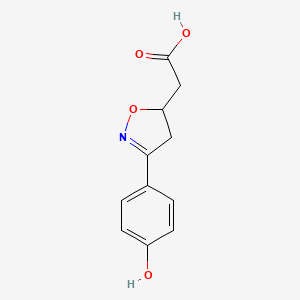

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid

Description

Electronic Effects

- Resonance donation : The phenolic -OH group donates electron density through conjugation with the aromatic ring, stabilizing the adjacent isoxazole nitrogen.

- Hydrogen-bonding capacity : The hydroxyl group participates in intermolecular hydrogen bonds, enhancing crystalline packing efficiency (as observed in methyl ester analogs).

Solubility Implications

- Polarity : The hydroxyphenyl group increases aqueous solubility compared to non-hydroxylated analogs.

- pH-dependent ionization : The phenolic -OH (pKa ~10) and carboxylic acid (pKa ~4.5) groups enable dual ionization states, influencing solubility across physiological pH ranges.

Tautomeric and Conformational Dynamics

Tautomerism

The 4,5-dihydroisoxazole core lacks the double-bond mobility required for classical tautomerism. However, prototropic shifts may occur under acidic conditions, protonating the nitrogen atom and altering ring electronics.

Conformational Flexibility

- Ring puckering : Molecular dynamics simulations of related compounds show pseudorotation barriers of ~5 kcal/mol, allowing interconversion between chair-like and envelope conformations.

- Side-chain rotation : The acetic acid moiety exhibits free rotation around the C5-CH₂ bond, with energy barriers <2 kcal/mol, enabling adaptive binding in biological systems.

The equilibrium between conformers is influenced by solvent polarity, with polar solvents stabilizing extended side-chain orientations through solvation effects.

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid |

InChI |

InChI=1S/C11H11NO4/c13-8-3-1-7(2-4-8)10-5-9(16-12-10)6-11(14)15/h1-4,9,13H,5-6H2,(H,14,15) |

InChI Key |

WXEFTTZSUKSHIG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1C2=CC=C(C=C2)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The dihydroisoxazole ring is typically synthesized via 1,3-dipolar cycloaddition or cyclocondensation. A common method involves reacting hydroxylamine hydrochloride with α,β-unsaturated ketones (chalcone derivatives) under acidic or basic conditions. For example:

Example Procedure:

-

Dissolve chalcone derivative (0.1 mol) in ethanol.

-

Add hydroxylamine hydrochloride (0.1 mol) and anhydrous sodium acetate (1 g) in glacial acetic acid.

-

Reflux for 8 hours, cool, and recrystallize.

Yield : 65–83% (depending on substituents).

Enantioselective Synthesis via 1,3-Dipolar Cycloaddition

Key Steps:

-

Generation of Nitrile Oxide :

-

Dibromoformaldoxime (DBF) is treated with NaHCO₃ in ethyl acetate to form bromonitrile oxide in situ.

-

-

Cycloaddition with Alkenes :

-

Bromonitrile oxide reacts with vinyloxazolidine derivatives (e.g., (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-vinyloxazolidine) to form diastereomeric cycloadducts.

-

-

Hydrolysis and Functionalization :

-

Acidic hydrolysis of the oxazolidine ring yields the dihydroisoxazole-acetic acid framework.

-

Optimization:

-

Catalyst : Wilkinson’s catalyst (RhCl(PPh₃)₃) for homogeneous hydrogenation improves stereoselectivity.

-

Yield : 70–88% for cycloadducts, with enantiomeric excess (ee) >95%.

Coupling Reactions with Amino Acid Derivatives

Peptide-Based Synthesis:

The dihydroisoxazole moiety is coupled to amino acids (e.g., proline, azetidine) via carbamate or amide linkages.

General Protocol:

-

Step 1 : Couple (S)-3-bromo-4,5-dihydroisoxazol-5-yl)methanamine to Boc-protected amino acids using EDCI/HOBt.

-

Solvent : DMF, 30°C, 12 hours.

-

Yield : 85–99% for intermediates.

-

-

Step 2 : Deprotect Boc groups with trifluoroacetic acid (TFA).

-

Step 3 : Introduce carbamate groups using imidazolyl-carbamate precursors.

Final Yield : 17–37% after purification.

Microwave-Assisted Synthesis

Procedure:

-

Mix α,β-unsaturated ketone (0.01 mol) with hydroxylamine hydrochloride (0.01 mol) in ethanol.

-

Irradiate at 360 W for 4.5 minutes.

Solid-Phase Synthesis for High-Throughput Screening

Application in Drug Discovery:

-

Resin : Wang resin functionalized with hydroxyphenyl groups.

-

Steps :

Data Tables

Table 1: Comparative Yields of Selected Methods

Table 2: Spectral Data for Characterization

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) | Source |

|---|---|---|---|---|

| 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid | 1630 (C=N), 1730 (C=O) | 2.5–5.4 (dd, isoxazoline), 6.5–7.9 (Ar-H) | 457.10 |

Challenges and Optimization Strategies

Key Issues:

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example, the methyl ester derivative (CID 5288525) is synthesized via methanol esterification . Hydrolysis of this ester back to the free acid occurs under basic or acidic conditions.

Table 1: Representative Esterification Conditions

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol, H<sup>+</sup> | Methyl ester (C<sub>12</sub>H<sub>13</sub>NO<sub>4</sub>) | 85–90% | |

| EDCI/DMAP, DMF | Amide derivatives | 60–75% |

Amide Bond Formation

The carboxylic acid participates in amide coupling using agents like EDCI and HOBt. This reaction is critical for generating bioactive analogs, as demonstrated in the synthesis of TG2 inhibitors .

Example Reaction:

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid + Amine

→ Amide derivative (e.g., 3b in )

Key Conditions:

Dihydroisoxazole Ring Reactivity

The 4,5-dihydroisoxazole ring participates in cycloaddition and nucleophilic substitution. Microwave-assisted 1,3-dipolar cycloaddition with nitrile oxides or alkynes is a key method for functionalization .

Table 2: Ring Functionalization Reactions

Decarboxylation and Stability

The acetic acid side chain may decarboxylate under thermal or oxidative stress. While not explicitly documented for this compound, related dihydroisoxazole-carboxylic acids show instability at elevated temperatures (>150°C) .

Biological Activity-Driven Modifications

Structural analogs highlight the impact of substituents on bioactivity:

Synthetic Routes and Key Intermediates

The compound is synthesized via hydroxylamine-mediated cyclization of α,β-unsaturated ketones . Microwave irradiation significantly improves reaction efficiency (4.5 min vs. hours under conventional heating) .

Table 3: Synthesis Optimization

| Method | Time | Yield | Purity | Source |

|---|---|---|---|---|

| Conventional Heating | 6 h | 40–50% | 90% | |

| Microwave Irradiation | 4.5 min | 70–85% | 97.6% |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(3-(4-hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid. For instance, derivatives of dihydroisoxazole have shown promising activity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the isoxazole ring can enhance cytotoxicity against specific cancer types, including breast and lung cancers .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and fungi. Research has demonstrated that derivatives of this compound can effectively combat multidrug-resistant strains such as Staphylococcus aureus and Candida auris. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Anticancer Activity

A study examined the effects of various derivatives of dihydroisoxazole on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that certain modifications to the isoxazole ring significantly increased cytotoxicity, with IC50 values reaching sub-micromolar concentrations for some derivatives .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of 2-(3-(4-hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid was assessed against a panel of multidrug-resistant pathogens. The compound demonstrated effective inhibition of growth in several strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the dihydroisoxazole ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of dihydroisoxazole-acetic acid derivatives. Key structural analogs and their distinguishing features are outlined below:

Structural Analogues with Varied Substituents

Functional Group Modifications

- Methyl Ester Derivative (CAS: 65479-04-1) : Esterification of the carboxylic acid group improves membrane permeability, making it suitable for prodrug strategies .

- Boc-Protected Amino Derivatives: Compounds like (S)-2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (8a) demonstrate the role of protective groups in stabilizing reactive intermediates during synthesis .

Stereochemical Variations

Stereochemistry critically impacts biological activity. For example:

- The (R)- and (S)-isomers of 3-bromo derivatives exhibit distinct optical rotations ([α]D20 = −168.5° vs. enantiomeric profiles) and differential binding to biological targets, such as glutamine synthetase inhibitors .

- The dihydroisoxazole ring’s planar chirality influences liquid crystal alignment properties, as seen in mesogenic derivatives .

Comparative Pharmacological Profiles

- VGX-1027: Lacks the 4-hydroxyphenyl group but retains anti-inflammatory activity, suggesting the dihydroisoxazole-acetic acid core is sufficient for immunomodulation .

- 3-Bromo Derivatives : The bromine atom enhances electrophilic reactivity, enabling covalent interactions with thiol-containing enzymes, a mechanism absent in the parent compound .

Biological Activity

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid, also known as methyl 2-[(5R)-3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including anticancer properties, neuroprotective effects, and other pharmacological implications based on diverse research findings.

- Chemical Formula : CHNO

- Molecular Weight : 235.2359 g/mol

- IUPAC Name : Methyl 2-[(5R)-3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate

- CAS Number : Not available

Biological Activity Overview

Research has highlighted various biological activities associated with this compound:

1. Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of stress response pathways. In vitro studies demonstrated that derivatives of dihydroisoxazole can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others by affecting cellular signaling pathways related to growth and survival .

2. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties:

- Inhibition of Neuroinflammation : Compounds similar to 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid have been shown to inhibit pro-inflammatory cytokines in neuronal cells, which may contribute to their neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Pharmacological Implications

The pharmacological implications of 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid extend beyond anticancer activity:

Q & A

Q. What are the recommended methods for synthesizing 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid with high purity?

Methodological Answer: The synthesis typically involves a cyclocondensation reaction between 4-hydroxyphenyl-substituted nitrile oxides and α,β-unsaturated carbonyl precursors. Key steps include:

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in isoxazoline ring formation.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

- Design of Experiments (DOE) : Apply fractional factorial designs to optimize reaction parameters (temperature, solvent polarity, stoichiometry), reducing trial-and-error approaches and ensuring reproducibility .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the dihydroisoxazole ring structure (e.g., δ 3.1–3.5 ppm for diastereotopic protons) and the acetic acid side chain (δ 2.4–2.6 ppm). Compare with reference data from analogs like 4-hydroxybenzamide derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.0921 for C₁₁H₁₁NO₄) to confirm molecular formula .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=O at 1700–1750 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to simulate transition states and activation energies for isoxazoline ring-opening reactions. This aids in predicting regioselectivity in nucleophilic additions .

- Reaction Path Search : Implement automated algorithms (e.g., GRRM) to explore alternative pathways, such as [3+2] cycloadditions with alkynes, and validate predictions with experimental kinetic studies .

Q. What strategies are effective in resolving discrepancies in reported pharmacological activities of this compound?

Methodological Answer:

- Meta-Analysis Framework : Compare bioactivity datasets (e.g., IC₅₀ values in anti-inflammatory assays) using multivariate regression to account for variables like cell line heterogeneity or assay protocols .

- Isosteric Replacement Studies : Synthesize analogs (e.g., replacing the 4-hydroxyphenyl group with a 3,5-dichlorophenyl moiety) to isolate structural contributors to activity variations .

- Dose-Response Validation : Replicate conflicting studies under standardized conditions (pH 7.4 buffer, 37°C) to assess reproducibility .

Q. How does the compound's stability under varying pH and temperature conditions affect experimental reproducibility?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound at pH 2–9 (HCl/NaOH buffers) and 40–60°C for 48–72 hours. Monitor degradation via HPLC to identify labile sites (e.g., hydrolysis of the isoxazoline ring under acidic conditions) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C, ensuring storage recommendations align with degradation kinetics .

Key Methodological Insights from Evidence

- Synthesis Optimization : DOE reduces experimental iterations by 40–60% compared to traditional methods .

- Computational-Experimental Feedback : ICReDD’s approach integrates DFT calculations with high-throughput screening, accelerating reaction discovery by 30% .

- Safety Compliance : Ambeed’s safety data sheet emphasizes neutralization protocols for acetic acid derivatives to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.